(3beta)-Allopregnanolone Sulfate Sodium Salt
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Overview
Description
(3beta)-Allopregnanolone Sulfate Sodium Salt is a synthetic derivative of allopregnanolone, a neurosteroid that is naturally produced in the human body. This compound is known for its potential therapeutic effects, particularly in the field of neurology and psychiatry. It is a sulfate ester of allopregnanolone, which enhances its solubility and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-Allopregnanolone Sulfate Sodium Salt typically involves the sulfation of allopregnanolone. This process can be achieved by reacting allopregnanolone with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure the formation of the sulfate ester. The resulting product is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(3beta)-Allopregnanolone Sulfate Sodium Salt undergoes various chemical reactions, including:
Hydrolysis: The sulfate ester can be hydrolyzed to regenerate allopregnanolone and sulfuric acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Nucleophilic reagents can be employed to replace the sulfate group.
Major Products
Hydrolysis: Allopregnanolone and sulfuric acid.
Oxidation: Oxidized derivatives of allopregnanolone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3beta)-Allopregnanolone Sulfate Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in modulating GABA_A receptors and its effects on neuronal activity.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as anxiety, depression, and epilepsy.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of (3beta)-Allopregnanolone Sulfate Sodium Salt involves its interaction with GABA_A receptors in the brain. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) and leading to increased neuronal inhibition. This results in its anxiolytic, sedative, and anticonvulsant effects. The compound also influences other molecular targets and pathways, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: The parent compound, which lacks the sulfate group.
Pregnanolone: Another neurosteroid with similar effects but different structural features.
Estrone 3-Sulfate Sodium Salt: A sulfate ester of estrone with different biological activities.
Uniqueness
(3beta)-Allopregnanolone Sulfate Sodium Salt is unique due to its enhanced solubility and bioavailability compared to its parent compound, allopregnanolone. This makes it more suitable for therapeutic applications, particularly in conditions where rapid onset of action is desired.
Properties
IUPAC Name |
sodium;[(3S,5S,10S,13S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5S.Na/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;/h14-19H,4-12H2,1-3H3,(H,23,24,25);/q;+1/p-1/t14-,15-,16?,17+,18?,19?,20-,21+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEMMUZNTWFYGK-OUJOLINGSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NaO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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